molecular formula C11H10N4S B1349019 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 36047-55-9

5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No. B1349019
CAS RN: 36047-55-9
M. Wt: 230.29 g/mol
InChI Key: ODYFFLRTRSEWAJ-UHFFFAOYSA-N
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Description

“5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” is a chemical compound with the CAS Number: 36047-55-9. Its molecular weight is 230.29 . The IUPAC name for this compound is 5-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of “5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” contains a total of 28 bonds; 18 non-H bonds, 13 multiple bonds, 1 rotatable bond, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 hydrazone, and 1 Pyrrole .


Chemical Reactions Analysis

The synthesis of “5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” involves several steps. For instance, 2-Methyl (ethyl)aniline were first underwent the Sandmeyer reaction to give 7-methyl (ethyl) isatins. The resulting isatins were then subjected to the bromination reaction with N-bromosuccinimide (NBS) using eco-friendly PEG-400 as solvent at room temperature to afford 5-bromo-7-methyl (ethyl) isatins .

Scientific Research Applications

  • Scientific Field : Oncology
  • Summary of the Application : This compound has been used in the development of a new series of iron chelators for cancer therapy . Rapidly proliferating cancer cells have a higher iron requirement than normal cells, and decreasing intracellular iron ion level can significantly inhibit cancer cell proliferation .
  • Methods of Application or Experimental Procedures : A novel series of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety were designed and synthesized using a ring-fusion strategy based on the structure of an iron chelator, VLX600 .
  • Results or Outcomes : The antiproliferative activity evaluation against cancer cells and normal cells led to the identification of compound 3k, which displayed the strongest antiproliferative activity in vitro against A549, MCF-7, Hela and HepG-2 with IC50 values of 0.59, 0.86, 1.31 and 0.92 μM, respectively . It had lower cytotoxicity against HEK293 than VLX600 .

properties

IUPAC Name

5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-2-15-8-6-4-3-5-7(8)9-10(15)12-11(16)14-13-9/h3-6H,2H2,1H3,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYFFLRTRSEWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NNC(=S)N=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353764
Record name 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665183
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

CAS RN

36047-55-9
Record name 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Reactant of Route 2
5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Reactant of Route 3
Reactant of Route 3
5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Reactant of Route 4
5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Reactant of Route 5
5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Reactant of Route 6
5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Citations

For This Compound
4
Citations
M Lv, H Zheng, Y Li, W Gao - Research on Chemical Intermediates, 2015 - Springer
In this investigation, the first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel 8-(t-butyl)-5H-[1…
Number of citations: 2 link.springer.com
Y Li, Y Wang, H Zhang - Journal of Heterocyclic Chemistry, 2017 - Wiley Online Library
In the present investigation, the synthesis of a series of structurally new and interesting tert‐butyl‐ and bromo‐functionalized [1,2,4]triazino[5,6‐b]indoles (6a–f) and indolo[2,3‐b]…
Number of citations: 3 onlinelibrary.wiley.com
S Sivendran, V Jones, D Sun, Y Wang… - Bioorganic & medicinal …, 2010 - Elsevier
High-throughput screening of 201,368 compounds revealed that 1-(3-(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)propyl)-1H-benzo[d]imidazol-2(3H)-one (SID 7975595) inhibited …
Number of citations: 95 www.sciencedirect.com
DV Patel - 2020 - search.proquest.com
Alzheimer's disease (AD), the most common type of dementia, is a progressive neurodegenerative disorder prevalent amongst older populations. Almost 50 million people worldwide …
Number of citations: 0 search.proquest.com

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